molecular formula C11H12O2 B2991654 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1048919-52-3

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2991654
CAS No.: 1048919-52-3
M. Wt: 176.215
InChI Key: JLTWVSDENGCCEJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid (C₁₁H₁₂O₂, MW 176.21 g/mol) is a cyclopropane-substituted carboxylic acid featuring a methyl group at the ortho position of the phenyl ring. Cyclopropane rings introduce steric constraints that can enhance binding specificity in molecular interactions, making derivatives like this compound valuable in drug discovery .

Properties

IUPAC Name

2-(2-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWVSDENGCCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2-methylstyrene using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative.

Another method involves the use of a Grignard reagent, where 2-methylphenylmagnesium bromide reacts with ethyl diazoacetate to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyclopropane ring’s strain and the aromatic ring’s electronic properties contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane carboxylic acids, highlighting key differences in substituents, molecular properties, and applications:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Methylphenyl C₁₁H₁₂O₂ 176.21 Potential inhibitor scaffold; commercial availability
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (2262-03-5) 4-CF₃ C₁₁H₉F₃O₂ 230.19 High purity (95%); used in structure-activity studies
trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid (1808742-39-3) 2-Ethylphenyl C₁₂H₁₄O₂ 190.24 Trans isomer; structural analog for drug design
2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (92016-93-8) 2-Methoxyphenyl C₁₁H₁₂O₃ 192.21 Synthetic intermediate; explored in organic synthesis
2-[5-(Methoxycarbonyl)furan-2-yl]cyclopropane-1-carboxylic acid (2229301-65-7) Furan-2-yl with methoxycarbonyl C₁₀H₁₀O₅ 210.18 Heterocyclic variant; applications in polymer chemistry
2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (2227851-53-6) 2-F, 4-CF₃ C₁₁H₈F₄O₂ 248.05 Fluorinated derivative; research tool in bioassays

Key Observations:

Substituent Effects on Molecular Weight :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase molecular weight significantly compared to alkyl or alkoxy substituents.
  • The methyl group in the target compound contributes to a lower molecular weight (176.21 g/mol) relative to ethyl (190.24 g/mol, ) or methoxy (192.21 g/mol, ) analogs.

Biological Relevance: Fluorinated derivatives (e.g., ) are often prioritized in drug discovery due to enhanced metabolic stability and binding affinity. The trifluoromethyl-substituted compound () is noted for its high purity and role in refining structure-activity relationships.

Synthetic Methods :

  • Purification techniques like flash column chromatography (MeOH/DCM with formic acid, ) and recrystallization (DCM/MeOH, ) are commonly employed for cyclopropane carboxylic acids.
  • Substituents such as methoxycarbonyl furan () introduce heterocyclic diversity, expanding utility in materials science.

Commercial Availability :

  • The target compound and its analogs (e.g., ) are commercially available, underscoring their importance in industrial and academic research.

Biological Activity

2-(2-Methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores the compound's interactions with various biological targets, its pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as cyclopropane carboxylic acids. Its structure can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound features a cyclopropane ring attached to a carboxylic acid group and a 2-methylphenyl substituent, which contributes to its unique chemical properties.

Recent studies have investigated the binding affinity of this compound with various biological targets. Preliminary results indicate that this compound exhibits moderate binding affinity towards certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria. This interaction suggests potential applications in antibacterial therapy, especially against multidrug-resistant strains .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in managing chronic inflammation conditions. Notably, compounds structurally related to cyclopropane carboxylic acids have shown significant inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Study 1: Antibacterial Activity

A study focused on the antibacterial activity of various cyclopropane derivatives, including this compound. The compound was tested against Escherichia coli strains, showing promising results in inhibiting bacterial growth when used in conjunction with traditional antibiotics like colistin. The combination therapy demonstrated a synergistic effect, enhancing the overall antibacterial efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding interactions between this compound and target enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase). The results indicated favorable binding energies, supporting the hypothesis that this compound could act as an effective inhibitor of ethylene biosynthesis in plants, which may have implications for agricultural applications .

Research Findings Summary

Biological Activity Target Effect Reference
AntibacterialO-acetylserine sulfhydrylaseInhibition of bacterial growth
Anti-inflammatoryNF-κB pathwayReduction in cytokine production
Ethylene biosynthesisACO2Inhibition of ethylene production

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield enhancement?

  • Answer : The compound can be synthesized via cyclopropanation of a precursor followed by functionalization. For example, the phenyl group can be introduced using Friedel-Crafts alkylation (benzene + alkyl halide with AlCl₃), while carboxylation may involve CO₂ under high pressure with a base . To optimize yields, parameters like catalyst loading (e.g., 1.5 equiv AlCl₃), temperature (40–60°C for cyclopropane ring stability), and solvent polarity (e.g., dichloromethane for Friedel-Crafts) should be systematically tested. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:EtOAc) is recommended .

Q. How can structural integrity and purity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for ring protons at δ 1.2–2.0 ppm) and substituent positions .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • Melting point analysis : Compare observed mp (e.g., 110–114°C for related cyclopropanes) to literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Despite limited toxicity data for this specific compound, general cyclopropane safety measures apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatile byproducts.
  • Store in airtight containers away from oxidizers.
  • Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How do substituent positions on the cyclopropane ring (e.g., methyl vs. phenyl groups) influence the compound’s reactivity in ring-opening reactions?

  • Answer : The methyl group at C2 introduces steric hindrance, potentially slowing nucleophilic attacks on the adjacent cyclopropane carbon. In contrast, the phenyl group at C2 may stabilize transition states via resonance. Kinetic studies (e.g., monitoring reaction rates with HCl in dioxane) can quantify these effects. Computational modeling (DFT) of transition states is recommended to predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar cyclopropane derivatives?

  • Answer : Discrepancies (e.g., antifungal vs. inactive) may arise from stereochemical variations or assay conditions. To address this:

  • Synthesize enantiomerically pure isomers via chiral catalysts (e.g., Rh₂(OAc)₄ for asymmetric cyclopropanation).
  • Test activity across multiple models (e.g., Candida albicans vs. Aspergillus spp.) with standardized MIC protocols .

Q. Which computational methods are suitable for predicting the stability of this compound under thermal or photolytic stress?

  • Answer :

  • DFT calculations : Estimate bond dissociation energies (BDEs) for the cyclopropane ring (C1–C2 and C1–C3 bonds).
  • Molecular dynamics (MD) simulations : Model degradation pathways at elevated temperatures (e.g., 100°C in solvent).
  • Compare results with experimental TGA/DSC data to validate predictions .

Q. How can the compound’s potential as a pharmacophore be evaluated for neurodegenerative disease targets (e.g., NMDA receptors)?

  • Answer :

  • Molecular docking : Screen against NMDA receptor crystal structures (PDB: 4PE5) to assess binding affinity.
  • In vitro assays : Measure inhibition of glutamate-induced Ca²⁺ influx in neuronal cell lines (IC₅₀ determination).
  • Metabolic stability : Test microsomal half-life (human liver microsomes + NADPH) .

Methodological Considerations Table

ObjectiveTechniqueKey ParametersReferences
Synthesis Optimization Friedel-Crafts alkylationAlCl₃ (1.5 equiv), 50°C, 12 hr
Purity Analysis Reverse-phase HPLCC18 column, 70:30 H₂O:MeCN, 1 mL/min
Thermal Stability TGA/DSCHeating rate 10°C/min, N₂ atmosphere
Biological Screening Microdilution assayRPMI-1640 medium, 48 hr incubation

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